9,12-Octadecadienal

描述

作用机制

Biochemical Pathways

It has been suggested that 9,12-octadecadienal may influence the serotonin transporter mod-1 , which plays a crucial role in the regulation of serotonin levels in the brain.

Result of Action

One study suggests that supplementary 01 μM this compound can accelerate the locomotive ability and foraging ability via increasing the expression of serotonin transporter mod-1 .

生化分析

Biochemical Properties

The biochemical properties of 9,12-Octadecadienal are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Octadecadienal typically involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The process can be carried out using various oxidizing agents such as potassium permanganate or ozone . The reaction conditions often include controlled temperatures and pH levels to ensure the selective oxidation of the double bonds without affecting the rest of the molecule .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of linoleic acid followed by selective oxidation. This method allows for large-scale production and ensures high purity of the final product . The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process .

化学反应分析

Types of Reactions:

Oxidation: 9,12-Octadecadienal can undergo further oxidation to form carboxylic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and ozone under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: 9,12-Octadecadienoic acid.

Reduction: 9,12-Octadecadienol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: 9,12-Octadecadienal is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its role in cell signaling and its potential effects on cellular processes .

Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor .

相似化合物的比较

9,12-Octadecadienoic acid (Linoleic acid): Similar in structure but contains a carboxylic acid group instead of an aldehyde group.

9,12-Octadecadienol: The reduced form of 9,12-Octadecadienal, containing an alcohol group.

9-Octadecenoic acid (Oleic acid): Contains only one double bond and a carboxylic acid group.

Uniqueness: this compound is unique due to its dual double bonds and aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

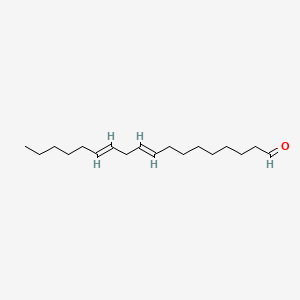

9,12-Octadecadienal, also known as (Z,Z)-9,12-octadecadienal, is a polyunsaturated aldehyde derived from linoleic acid. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on various research findings.

- Molecular Formula : C18H32O

- Molecular Weight : 280.44 g/mol

- Structure : Contains two double bonds and an aldehyde functional group.

Research indicates that this compound may interact with various cellular pathways:

- Cell Signaling : It can influence cell signaling pathways by modulating the expression of proteins involved in serotonin transport, potentially affecting locomotive and foraging behavior in certain organisms.

- Enzyme Interactions : The compound has been shown to inhibit certain enzymes and alter gene expression, which may contribute to its biological effects .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

- Inhibition of Microbial Growth : It has been reported to exhibit antimicrobial activity against pathogens such as Escherichia coli, Candida albicans, and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating a bacteriostatic effect at high concentrations (800 mg/mL) .

- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or inhibition of nutrient uptake .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activities:

- Cytokine Modulation : Research suggests that this compound can reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects in various biological systems .

Other Biological Activities

- Antioxidant Properties : The compound exhibits antioxidant activity which can help in mitigating oxidative stress in cells .

- Potential Therapeutic Applications : Its role in modulating metabolic processes suggests potential applications in treating metabolic disorders and inflammatory diseases .

Study on Antimicrobial Activity

A study conducted on the seeds extract containing this compound revealed its significant antimicrobial properties. The extract showed a high percentage (15.26%) of this compound, correlating with observed antimicrobial effects against several pathogens .

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) analyses have consistently identified this compound as a major component in various plant extracts. For instance:

| Compound Name | Retention Time (min) | Peak Area (%) |

|---|---|---|

| This compound | 15.240 | 15.26 |

| Oleic Acid | 15.971 | 3.21 |

| Linoleic Acid | 17.292 | 1.73 |

This data underscores the prevalence of this compound in natural extracts and its potential bioactivity .

属性

IUPAC Name |

(9E,12E)-octadeca-9,12-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLZULGRVFOIDK-AVQMFFATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880841 | |

| Record name | 9,12-octadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-70-2 | |

| Record name | 9,12-octadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 9,12-Octadecadienal and where is it found?

A1: this compound, also known as linoleic aldehyde, is an unsaturated aldehyde found in various natural sources. It is a key component of insect pheromones, particularly in moths like the saltmarsh caterpillar moth (Estigmene acrea) [] and the fall webworm moth (Hyphantria cunea) []. It has also been identified in the scent brush extract of male castor semi-looper moths (Achaea janata), where it is believed to play a role in attracting females []. Beyond insects, this compound has been found in the seed oil of Nitraria tangutorum Bobr., a plant native to the Qinghai-Tibetan Plateau [].

Q2: How is this compound biosynthesized?

A2: Studies using radiolabeled precursors in arctiid moths revealed that this compound is derived from linoleic acid []. This direct conversion from a fatty acid highlights a specific biosynthetic pathway in these moth species.

Q3: What are the primary applications of this compound?

A3: Given its role as a pheromone component, this compound is primarily utilized in pest control strategies. Its presence in moth pheromone blends makes it a valuable tool for monitoring and disrupting mating patterns, contributing to integrated pest management approaches.

Q4: What is the chemical structure and formula of this compound?

A4: this compound possesses two double bonds in its carbon chain, specifically at positions 9 and 12. Its molecular formula is C18H32O. While the provided research does not delve into detailed spectroscopic data, it is safe to assume that techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be instrumental in confirming its structure and analyzing its presence in complex mixtures.

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound [, , , ]. This method allows for the separation of volatile compounds based on their physical and chemical properties, followed by their detection and identification using mass spectrometry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。